molecular formula C21H18Si B8231236 Trimethyl(pyren-1-ylethynyl)silane CAS No. 185506-32-5

Trimethyl(pyren-1-ylethynyl)silane

Cat. No.: B8231236
CAS No.: 185506-32-5
M. Wt: 298.5 g/mol
InChI Key: SKFFHUMDLPRRLR-UHFFFAOYSA-N
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Description

Trimethyl(pyren-1-ylethynyl)silane (CAS: 185506-32-5) is a silicon-based organometallic compound featuring a pyrene moiety linked via an ethynyl group to a trimethylsilane unit. Its molecular formula is C₂₁H₁₈Si, with a molecular weight of 298.45 g/mol . The pyrene group, a polycyclic aromatic hydrocarbon (PAH), confers strong π-conjugation and photophysical properties, making the compound valuable in optoelectronic applications. Synthesis typically involves Sonogashira coupling or similar cross-coupling reactions, with characterization via ¹H NMR, FTIR, UV-vis spectroscopy, and MALDI-TOF-MS .

Properties

IUPAC Name

trimethyl(2-pyren-1-ylethynyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Si/c1-22(2,3)14-13-15-7-8-18-10-9-16-5-4-6-17-11-12-19(15)21(18)20(16)17/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFFHUMDLPRRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60627419
Record name Trimethyl[(pyren-1-yl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185506-32-5
Record name Trimethyl[(pyren-1-yl)ethynyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60627419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(pyren-1-ylethynyl)silane typically involves the Sonogashira coupling reaction. In this method, 1-bromopyrene is reacted with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(pyren-1-ylethynyl)silane can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.

    Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving this compound.

Major Products Formed:

    Oxidation: Formation of pyrene-1-carboxaldehyde.

    Substitution: Formation of pyrene-1-ylethynyl derivatives.

    Coupling Reactions: Formation of extended conjugated systems with multiple pyrene units.

Scientific Research Applications

Chemistry: Trimethyl(pyren-1-ylethynyl)silane is used in the synthesis of novel pyrene derivatives with enhanced optoelectronic properties.

Biology and Medicine:

Industry: In the industrial sector, this compound is explored for its applications in the development of advanced materials with nonlinear optical properties. These materials can be used in optical communication, laser protection, and optical switching .

Mechanism of Action

The mechanism by which Trimethyl(pyren-1-ylethynyl)silane exerts its effects is primarily through its ability to participate in π-π stacking interactions and its strong fluorescence properties. The pyrene moiety allows for efficient energy transfer and light absorption, making it useful in optoelectronic applications. The silicon atom provides stability and enhances the compound’s solubility in organic solvents.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethynyl Silane Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features
Trimethyl(pyren-1-ylethynyl)silane C₂₁H₁₈Si 298.45 Pyrene group (extended π-system)
Trimethyl(phenylethynyl)silane C₁₁H₁₄Si 174.31 Phenyl group (smaller π-system)
Trimethyl(penta-1,3-diynyl)silane (13f) C₈H₁₂Si 136.27 Conjugated diyne chain
Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane C₁₁H₂₁BO₂Si 224.18 Boronate ester substituent (electron-withdrawing)

The pyrene moiety in this compound provides a larger conjugated system compared to phenyl or alkyne derivatives, leading to redshifted UV-vis absorption and enhanced fluorescence . In contrast, Trimethyl(phenylethynyl)silane (CAS: N/A) exhibits shorter conjugation, resulting in higher energy transitions . The boronate ester derivative introduces electron-withdrawing effects, altering electronic density and reactivity .

Optical and Photophysical Properties

Table 2: Optical Properties of Selected Compounds

Compound Name UV-vis λₘₐₓ (nm) Fluorescence Emission NLO Response
This compound 380–400* Strong (pyrene-based) High
Trimethyl(phenylethynyl)silane ~260–280* Weak Low
Trimethyl(phenylethynyl)tin N/A N/A Moderate†

*Data inferred from pyrene and phenyl analogs .
†Tin derivatives (e.g., Trimethyl(phenylethynyl)tin) exhibit metal-enhanced polarizability but lower stability than silicon analogs .

The extended π-system of the pyrene derivative enhances NLO performance (e.g., two-photon absorption) compared to phenyl or alkyne-terminated silanes . The boronate ester variant may show tunable optoelectronic behavior due to boron’s electron-deficient nature .

Biological Activity

Trimethyl(pyren-1-ylethynyl)silane, a silane derivative featuring a pyrene moiety, has garnered attention in the field of organic chemistry and biochemistry. Its unique structure allows for various interactions that can influence biological systems, particularly through its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism and other biochemical processes.

  • Molecular Formula : C21_{21}H18_{18}Si
  • Molecular Weight : 298.453 g/mol
  • Density : Not available
  • Boiling Point : Not available
  • Melting Point : Not available
  • LogP : 5.8129 (indicating high lipophilicity) .

The biological activity of this compound primarily involves its interaction with cytochrome P450 enzymes. Specifically, it has been noted to act as an inhibitor for several P450 isoforms, which are critical in the metabolic processing of various compounds.

Inhibition Studies

Research indicates that related compounds such as 1-Ethynylpyrene exhibit significant inhibitory effects on cytochromes P450 1A1, 1A2, and 2B1 with IC50_{50} values of 0.18 μM, 0.32 μM, and 0.04 μM respectively . While specific data on this compound is limited, the structural similarities suggest potential comparable activities.

Biological Activity Data Table

CompoundTarget EnzymeIC50_{50} (μM)Reference
1-EthynylpyreneP450 1A10.18Naijue Zhu et al., 2010
1-EthynylpyreneP450 1A20.32Naijue Zhu et al., 2010
1-EthynylpyreneP450 2B10.04Naijue Zhu et al., 2010
This compoundUnknownUnknownInferred from structural activity

Study on Cytochrome P450 Inhibition

In a study examining the inhibitory effects of various aryl acetylenic compounds on cytochrome P450 enzymes, it was found that structural modifications significantly impacted enzyme affinity and inhibition rates. The presence of bulky substituents in similar compounds enhanced their ability to inhibit enzyme activity by preventing excimer formation during the metabolic process .

Bioconjugation Applications

This compound has been utilized in bioconjugation strategies due to its reactive ethynyl group, which can engage in thiol-yne reactions with cysteine residues in peptides and proteins. This reactivity allows for selective labeling and modification of biomolecules, enhancing their stability and biological activity .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Trimethyl(pyren-1-ylethynyl)silane to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate catalysts and reaction conditions. For example, alkyne metathesis (as described in conjugated triyne syntheses) requires molybdenum-based catalysts under inert atmospheres . Key parameters include temperature control (e.g., −25°C for precipitation ), solvent selection (e.g., Et2O for purification ), and stoichiometric ratios of silane precursors. Monitoring reaction progress via <sup>1</sup>H-NMR for intermediate characterization is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Multinuclear NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, and <sup>29</sup>Si) is essential for structural confirmation. For example, the trimethylsilyl group typically appears at δ ≈ 0.22 ppm in <sup>1</sup>H-NMR , while pyrenyl protons show aromatic resonances between δ 7.5–8.5 ppm . Mass spectrometry (EI or ESI) can confirm molecular weight, referencing databases like NIST or EPA/NIH for validation .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in alkyne metathesis pathways for silylated alkynes?

  • Methodological Answer : Isotopic labeling (e.g., deuterated silanes) and kinetic profiling can distinguish between [2+2] cycloaddition vs. σ-bond metathesis mechanisms. For instance, <sup>13</sup>C-labeled substrates enable tracking of alkyne migration in intermediates . Computational DFT studies (e.g., Gaussian or ORCA) further validate transition states and energetics .

Q. What factors influence the hydrolytic stability of this compound under aqueous conditions?

  • Methodological Answer : Hydrolysis studies require controlled pH buffers and monitoring via UV-Vis (pyrenyl absorbance at ~350 nm) or HPLC. Steric shielding by trimethylsilyl groups reduces water accessibility, but electron-withdrawing pyrenyl substituents may accelerate degradation . Compare with analogs like Trimethyl(vinyloxy)silane, which hydrolyzes at pH < 7 due to oxophilicity .

Q. How does the electronic coupling between pyrenyl and silane moieties affect optoelectronic properties?

  • Methodological Answer : Cyclic voltammetry (CV) and UV-Vis-NIR spectroscopy quantify HOMO-LUMO gaps. For example, pyrenyl’s π-π* transitions (~380 nm) may redshift with silyl electron donation . Transient absorption spectroscopy (TAS) measures charge-transfer dynamics in donor-acceptor systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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